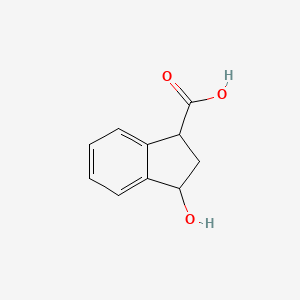

3-hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid

Description

Overview of 3-hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid

This compound is an organic compound that belongs to the class of indene derivatives, specifically characterized by the presence of a hydroxyl group at the 3-position and a carboxylic acid group at the 1-position of the dihydroindene ring system. This compound exhibits the structural complexity typical of bicyclic aromatic systems while maintaining the reactivity associated with both alcohol and carboxylic acid functional groups. The molecular architecture of this compound makes it particularly valuable as a building block in organic synthesis and as a potential intermediate in pharmaceutical development.

The compound is primarily utilized in research applications, where it serves as a reference substance for drug impurity studies and as a reagent in biomedical research. Its unique structural features, combining the rigidity of the indene backbone with the flexibility provided by the hydroxyl and carboxyl substituents, make it an attractive target for synthetic chemists working on complex natural product synthesis or pharmaceutical intermediates. The compound's stability under standard laboratory conditions and its well-defined spectroscopic properties contribute to its utility in various research contexts.

Research applications of this compound extend beyond simple synthetic transformations to include its use as a molecular scaffold for drug discovery programs. The presence of multiple functional groups allows for selective modification, enabling researchers to explore structure-activity relationships in medicinal chemistry studies. Furthermore, the compound's indene core structure shares similarities with various biologically active natural products, making it a valuable starting point for the synthesis of novel therapeutic compounds.

Historical Context and Discovery

The development and characterization of this compound emerged from the broader field of indene chemistry, which has been a subject of scientific interest since the early twentieth century. Indene derivatives have long been recognized for their potential in organic synthesis due to their unique structural properties that combine aromatic stability with the reactivity of alkene systems. The specific hydroxylated and carboxylated derivative represented by this compound likely arose from systematic studies aimed at exploring the chemical space around the indene core structure.

The systematic exploration of indene derivatives gained momentum as synthetic methodologies advanced, particularly with the development of more sophisticated cyclization reactions and functional group transformations. The incorporation of hydroxyl and carboxylic acid functionalities into the indene framework represents a logical extension of these synthetic efforts, driven by the need for versatile building blocks in complex molecule synthesis. Historical precedents in indene chemistry provided the foundation for understanding the reactivity patterns and synthetic accessibility of such multifunctional derivatives.

The characterization and cataloging of this compound in chemical databases reflects the ongoing efforts to document and organize the vast chemical space of organic compounds. The compound's inclusion in major chemical registries and databases demonstrates its recognition as a significant member of the indene family, worthy of systematic study and potential commercial development. This documentation process has been facilitated by advances in analytical techniques, particularly nuclear magnetic resonance spectroscopy and mass spectrometry, which have enabled precise structural characterization of such complex molecules.

Nomenclature and Classification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines for naming polycyclic aromatic compounds with multiple functional groups. The base name "indene" refers to the bicyclic aromatic system consisting of a benzene ring fused to a cyclopentene ring. The prefix "2,3-dihydro" indicates the saturation of the double bond in the five-membered ring, while the "1H" designation specifies the position of the hydrogen atom in the saturated ring system.

The functional group nomenclature follows the standard priority rules, with the carboxylic acid group taking precedence as the principal functional group, hence the suffix "-1-carboxylic acid" indicating its position at carbon-1 of the indene system. The hydroxyl group is designated as a substituent with the prefix "3-hydroxy," indicating its location at carbon-3 of the indene ring. This systematic naming convention ensures unambiguous identification of the compound's structure and distinguishes it from related isomers and derivatives.

Additional identification numbers include the Molecular Design Limited number MFCD17167139, which is used in various chemical database systems for cataloging and inventory management. These standardized identification systems facilitate chemical commerce, regulatory compliance, and scientific communication by providing universally recognized reference points for chemical substances.

| Identification System | Number |

|---|---|

| Chemical Abstracts Service Registry Number | 201655-95-0 |

| Molecular Design Limited Number | MFCD17167139 |

| Molecular Formula | C₁₀H₁₀O₃ |

| Molecular Weight | 178.18 g/mol |

The systematic cataloging of this compound in major chemical databases reflects its recognition as a distinct chemical entity worthy of documentation and study. The availability of standardized identification numbers facilitates regulatory compliance, particularly in contexts where chemical substances must be reported or tracked for safety or environmental purposes. These identification systems also support commercial transactions by providing unambiguous specifications for chemical procurement and quality control.

Molecular Information and Structural Characteristics

The molecular formula of this compound is C₁₀H₁₀O₃, indicating a composition of ten carbon atoms, ten hydrogen atoms, and three oxygen atoms. The molecular weight is calculated to be 178.18 grams per mole, placing it within the range typical of small organic molecules used in pharmaceutical and synthetic applications. This molecular weight facilitates handling in laboratory settings and supports the compound's utility as a synthetic intermediate.

The Simplified Molecular Input Line Entry System representation for this compound is O=C(C1CC(O)C2=C1C=CC=C2)O, which provides a linear notation that captures the complete connectivity of the molecule. This representation clearly shows the carboxylic acid functionality, the hydroxyl group, and the indene ring system, enabling computational analysis and database searching. The Simplified Molecular Input Line Entry System notation serves as a universal language for describing molecular structure in digital formats.

The structural characteristics of this compound reflect the combination of aromatic and aliphatic features typical of partially saturated polycyclic systems. The benzene ring provides aromatic stability while the saturated five-membered ring introduces conformational flexibility. The positioning of the hydroxyl and carboxyl groups creates opportunities for intramolecular hydrogen bonding, which may influence the compound's physical properties and reactivity patterns. This structural arrangement represents an optimal balance between stability and reactivity, making the compound valuable for synthetic applications.

Propriétés

IUPAC Name |

3-hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c11-9-5-8(10(12)13)6-3-1-2-4-7(6)9/h1-4,8-9,11H,5H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAZCDGLACKFUCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=CC=CC=C2C1O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Cyanohydrin Route via 5-Methoxy-1-indanone

This method, described in a patent (US4843165A), starts from 5-methoxy-1-indanone, which is converted to its cyanohydrin derivative using trimethylsilylcyanide in the presence of Lewis acid catalysts such as boron trifluoride etherate, zinc iodide, or aluminum trichloride at 70–120 °C. The cyanohydrin intermediate is then hydrolyzed to yield 2,3-dihydro-5-methoxy-1H-inden-1-carboxylic acid.

Subsequent steps include:

- Dimethylation of the methoxy group

- Protection of the carboxylic acid by esterification

- Formation of 2-chloroethyl ether

- Reaction with imidazole

- Final hydrolysis to obtain the target compound or its pharmaceutically acceptable salts

This process is advantageous due to handling crude materials with high purity, resulting in elevated yields compared to previous methods. The preferred salt form is hydrochloride.

Oxidation and Hydrolysis of Indane Derivatives

Research articles describe synthesis of related indane derivatives through oxidation and hydrolysis steps. For example, 3-hydroxy-2,3-dihydro-1H-inden-1-one can be prepared via copper-catalyzed intramolecular annulation with yields around 87%. Subsequent oxidation steps using various oxidants such as N-hydroxyphthalimide with tert-butyl nitrite, hydrogen peroxide with manganese catalysts, or pyridinium dichromate lead to indane-1,3-dione derivatives.

These methods often involve:

- Formation of intermediates under basic conditions

- Acidic hydrolysis and decarboxylation

- Use of palladium-catalyzed isocyanide insertion for functionalization at the 2-position

Yields for these oxidation steps vary widely (17–75%), depending on reagents and substrates, with some methods favoring cost-effectiveness and scalability.

Chiral Synthesis of (+)-Methyl 5-chloro-2,3-dihydro-2-hydroxy-1-oxo-1H-indene-2-carboxylate

A Chinese patent (CN105461552A) discloses a method for preparing a chiral intermediate closely related to the target compound, involving:

- Reactants: 5-chloro-1-indanone, dimethyl carbonate, sodium hydride, cumene hydroperoxide, and cinchonine (a chiral catalyst)

- A double dropping addition technique for cumene hydroperoxide and 5-chloro-2-methoxycarbonyl-1-indanone to improve yield and optical purity (S-isomer content)

- Three main steps: salification, acidification, and oxidation

The process details are:

| Step | Conditions and Reagents | Outcome |

|---|---|---|

| Salification | Mix methyl carbonate, sodium hydride, and toluene; warm to reflux; dropwise addition of 5-chloro-1-indanone over 1.5–3 h | Formation of intermediate salt |

| Acidification | Add concentrated HCl and ice; stir and separate; extract and wash; concentrate toluene solution | Intermediate compound I in toluene solution |

| Oxidation | Dissolve cinchonine in toluene; warm to 40–45 °C; simultaneous dropwise addition of cumene hydroperoxide and intermediate I; incubate 12 h | Solid product obtained by filtration |

This method improves yield, reduces cost, and enhances the effective chiral purity of the product, making it suitable for industrial applications such as pesticide synthesis (indoxacarb intermediate).

| Method | Starting Material(s) | Key Reagents/Catalysts | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Cyanohydrin route | 5-methoxy-1-indanone | Trimethylsilylcyanide, Lewis acids | 70–120 °C, esterification steps | High (not specified) | High purity crude handling, elevated yield |

| Oxidation/hydrolysis of indane | Indane derivatives | Cu catalyst, NHPI/t-BuONO, Mn catalysts, PCC | Various oxidation conditions | 17–87 | Variable yields, expensive reagents in some cases |

| Chiral synthesis | 5-chloro-1-indanone | Dimethyl carbonate, NaH, cumene hydroperoxide, cinchonine | Reflux, 40–45 °C, double dropwise addition | Improved (not specified) | Enhanced S-isomer content, industrial scale |

- The cyanohydrin route offers a robust pathway with manageable purification steps and high yields due to the ability to handle crude materials effectively.

- Oxidation methods provide access to various substituted indane derivatives but often suffer from lower yields and costly reagents.

- The chiral synthesis method employing cinchonine as a chiral catalyst and controlled addition of oxidants significantly improves enantiomeric excess and yield, addressing key shortcomings of previous methods.

- The use of toluene as a solvent in the chiral synthesis method is beneficial due to its high boiling point, facilitating reflux and reaction control.

The preparation of 3-hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid can be achieved through multiple synthetic routes, each with distinct advantages. The cyanohydrin approach is well-established for high purity and yield, while oxidation methods offer structural diversity but may require optimization for cost and efficiency. The chiral synthesis method detailed in recent patents provides a significant advancement in yield and stereochemical purity, making it highly relevant for industrial applications. Selection of a method depends on the desired scale, purity, and functionalization of the final product.

Analyse Des Réactions Chimiques

Types of Reactions: 3-Hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The hydrogen atoms on the indene ring can be substituted with different functional groups.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under appropriate conditions.

Major Products:

Oxidation: Formation of 3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid.

Reduction: Formation of 3-hydroxy-2,3-dihydro-1H-indene-1-methanol.

Substitution: Formation of halogenated derivatives such as 3-bromo-2,3-dihydro-1H-indene-1-carboxylic acid.

Applications De Recherche Scientifique

3-Hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antiviral and anticancer properties.

Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.

Industry: Utilized in the production of organic solar cells as a non-fullerene acceptor.

Mécanisme D'action

The mechanism of action of 3-hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid involves its interaction with various molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Substituted Indene Carboxylic Acids

The indene core allows diverse substitutions, modulating physicochemical properties and applications.

Table 1: Structural Analogs of 3-Hydroxy-2,3-dihydro-1H-indene-1-carboxylic Acid

Key Observations :

- Chlorine substitution (e.g., 5-chloro derivatives) enhances bioactivity in agrochemicals by increasing electrophilicity and resistance to metabolic degradation .

- Methoxy groups improve solubility in polar solvents, favoring pharmaceutical applications .

- Amino and alkyl substitutions introduce chirality, enabling enantioselective synthesis for drug development .

- Electron-withdrawing groups (e.g., dicyanomethylene) tune electronic properties for materials science .

Functional Analogs

Compounds with similar functional groups but divergent scaffolds exhibit overlapping reactivity or applications.

Table 2: Functional Analogs

Key Observations :

- β-Hydroxy-β-aryl propanoic acids share anti-inflammatory activity with NSAIDs but lack the indene backbone, reducing rigidity and altering pharmacokinetics .

Pharmaceutical and Agrochemical Relevance

- Indoxacarb intermediates : 5-Chloro-2,3-dihydro-1H-indene-1-carboxylic acid derivatives are pivotal in synthesizing insecticides, leveraging chlorine’s electronegativity for target specificity .

- Chiral drug synthesis: Amino-substituted analogs (e.g., 1-amino-3-(propan-2-yl)- derivatives) highlight the role of stereochemistry in bioactive molecule design .

Materials Science

- Organic photovoltaics: Electron-deficient indene derivatives (e.g., dicyanomethylene-substituted) serve as non-fullerene acceptors, achieving power conversion efficiencies >10% in solar cells .

Activité Biologique

3-Hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid (C10H10O3) is an organic compound characterized by its bicyclic structure, comprising a six-membered aromatic ring fused to a five-membered cycloalkane. This compound has garnered attention due to its potential biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties. Its molecular weight is approximately 178.19 g/mol, and it features both a hydroxyl (-OH) and a carboxylic acid (-COOH) functional group, which contribute to its chemical reactivity and biological interactions.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. Antioxidants are crucial for neutralizing free radicals in biological systems, thereby preventing oxidative stress, which is linked to various chronic diseases. Preliminary studies suggest that this compound may inhibit lipid peroxidation and enhance the activity of endogenous antioxidant enzymes, although detailed mechanisms remain to be elucidated.

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation markers in various experimental models. Studies have indicated that it may inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests potential applications in treating inflammatory conditions such as arthritis and other chronic inflammatory diseases .

Antimicrobial Properties

Preliminary investigations into the antimicrobial activity of this compound reveal that it possesses inhibitory effects against several bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways. Further studies are needed to determine its efficacy against specific pathogens and its potential use in antimicrobial therapies .

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

- Perkin Reaction : Involves the reaction of anhydrides with aromatic compounds.

- Knoevenagel Condensation : Utilizes aldehydes or ketones with active methylene compounds.

- Cyclization Reactions : These reactions form the bicyclic structure characteristic of the compound.

These synthetic approaches not only yield the target compound but also allow for the modification of functional groups to enhance biological activity .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with structurally similar compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 3-Hydroxyindole | Indole derivative | Stronger biological activity; involved in biochemical pathways |

| Indoleacetic Acid | Indole derivative | Plant hormone; significant role in plant growth |

| 2,3-Dihydro-1H-indene | Bicyclic | Lacks hydroxyl and carboxylic groups; used as a building block |

The unique combination of hydroxyl and carboxylic acid groups in this compound enhances its reactivity and potential therapeutic applications compared to these similar compounds .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Anti-inflammatory Case Study : In a controlled study involving animal models of arthritis, administration of this compound resulted in a marked decrease in joint swelling and pain scores compared to untreated controls.

- Antioxidant Efficacy Study : A recent study demonstrated that this compound significantly increased the levels of glutathione in liver cells exposed to oxidative stress, suggesting its role as a protective agent against cellular damage.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.